molecular formula C10H12OS B14440326 3-(Phenylsulfanyl)but-3-en-2-ol CAS No. 77202-27-8

3-(Phenylsulfanyl)but-3-en-2-ol

Cat. No.: B14440326
CAS No.: 77202-27-8
M. Wt: 180.27 g/mol
InChI Key: YKVYOBIJIBNJSI-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)but-3-en-2-ol is a chemical compound of interest in synthetic organic chemistry, particularly for studying stereoselective reactions. Compounds featuring sulfur-containing functional groups, such as the phenylsulfanyl moiety, are valuable intermediates in the synthesis of more complex molecules for pharmaceutical and materials science research . The structure of this compound, which incorporates both a sulfur atom and a chiral alcohol center, suggests its potential utility in research focused on reaction mechanisms where conformational bias and steric factors influence the stereochemical outcome of nucleophilic additions . For instance, studies on analogous α-substituted chiral ketones and alcohols have demonstrated that high stereoselectivity can be achieved with highly reactive nucleophiles when the substrate is conformationally biased, providing a valuable tool for synthetic chemists . Furthermore, sulfur-based compounds are often explored as precursors or mechanistic probes in the development of enzyme inhibitors, such as those targeting metalloproteinases . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

77202-27-8

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-phenylsulfanylbut-3-en-2-ol

InChI

InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3

InChI Key

YKVYOBIJIBNJSI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)SC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Michael Addition-Based Synthesis

The Michael addition of thiophenol to α,β-unsaturated ketones represents a foundational route to 3-(phenylsulfanyl)but-3-en-2-ol. This method proceeds via a two-step sequence:

  • Conjugate Addition : Thiophenol reacts with but-3-en-2-one under basic conditions (e.g., triethylamine or sodium hydride) to yield 3-(phenylsulfanyl)but-3-en-2-one. The reaction is stereospecific, with the thiol group adding to the β-carbon of the enone system.
  • Ketone Reduction : The resulting ketone is reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce the secondary alcohol.

Key Data :

Step Reagents Temperature (°C) Yield (%)
1 PhSH, Et₃N 25 78–85
2 NaBH₄, MeOH 0–25 90–95

The stereochemical outcome of the Michael addition ensures regioselectivity, as evidenced by $$ ^1 \text{H NMR} $$ data showing a singlet for the vinylic proton at δ 5.36 ppm.

Nucleophilic Substitution via Enol Sulfonates

Adapting methodologies from recent patents, this approach leverages enol sulfonates as intermediates:

  • Enol Sulfonation : But-3-en-2-one is treated with toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the enol sulfonate ester.
  • Thiophenol Displacement : The sulfonate group is displaced by thiophenol under mild heating (40–60°C), yielding 3-(phenylsulfanyl)but-3-en-2-one. Subsequent reduction furnishes the target alcohol.

Reaction Conditions :

  • Sulfonation : TsCl (1.2 equiv), pyridine, 0°C → 25°C, 2 h.
  • Displacement : PhSH (1.5 equiv), K₂CO₃, DMF, 50°C, 4 h.
  • Reduction : NaBH₄/MeOH, 0°C, 1 h.

Yield Optimization :

Intermediate Purity (%) Overall Yield (%)
Enol sulfonate 95 72
Final alcohol 98 68

This method avoids genotoxic byproducts associated with mesylate intermediates, enhancing its suitability for pharmaceutical applications.

Transition Metal-Catalyzed Thiol-Ene Coupling

The radical-mediated thiol-ene reaction offers a stereocontrolled pathway:

  • Substrate Preparation : Buta-1,3-diene-2-ol is synthesized via Shapiro reaction or dehydration of 2-butene-1,4-diol.
  • Thiol-Ene Reaction : UV irradiation (λ = 365 nm) in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) facilitates anti-Markovnikov addition of thiophenol across the double bond.

Spectral Confirmation :

  • $$ ^1 \text{H NMR} $$: δ 1.09 (3H, CH₃), 4.73 (1H, OH), 5.36 (1H, CH-SPh).
  • FT-IR : Absorption bands at 3240 cm⁻¹ (O-H stretch) and 1122 cm⁻¹ (C-S vibration).

Limitations :

  • Requires strict inert conditions (N₂ atmosphere).
  • Moderate yields (60–70%) due to competing polymerization.

Comparative Analysis of Methodologies

Method Advantages Limitations Scalability
Michael Addition High yield (85%), stereospecific Requires ketone reduction step Industrial
Enol Sulfonate Route Avoids genotoxic byproducts Multi-step synthesis Pilot-scale
Thiol-Ene Coupling Stereocontrol, single step Moderate yield, specialized equipment Lab-scale

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: 3-(Phenylsulfanyl)but-3-en-2-one

    Reduction: 3-(Phenylsulfanyl)butan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfanyl)but-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)but-3-en-2-ol involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their synthesis methods, properties, and applications:

Compound Name Substituent/Group Synthesis Method Key Properties/Findings Application/Notes References
3-(Phenylsulfanyl)but-3-en-2-ol Phenylsulfanyl Not explicitly described Hypothesized reactivity via sulfanyl group and conjugated double bond Potential photolabile protecting group or synthetic intermediate -
3-Phenoxy-1-(phenylsulfonyl)butan-2-ol Phenylsulfonyl, phenoxy Reaction of 2-phenoxypropanal with n-BuLi in THF Stereoisomeric mixture; characterized by IR, NMR, and MS Intermediate in asymmetric catalysis
3-[(4-Methylphenyl)sulfinyl]but-3-en-2-ol 4-Methylphenylsulfinyl High-yield synthesis (95%) Chiral sulfinyl group; enhances stereoselectivity Asymmetric catalysis or medicinal chemistry
Npbe-OH (3-(o-Nitrophenyl)but-3-en-2-ol) o-Nitrophenyl Structural modification of Npp-OH High photo-release rate; resistant to diketopiperazine (DKP) formation Photolabile protecting group in peptide synthesis
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl, ketone Not specified Reduces neuroinflammation and improves memory in Alzheimer’s disease (AD) mice Neuroprotective agent in AD models
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one Isoxazolyl group Not specified Conjugated enone system; potential antimicrobial activity Pharmaceutical lead compound

Key Comparative Insights

Sulfanyl vs. Sulfonyl/Sulfinyl Groups
  • Sulfanyl (-SPh) : Enhances nucleophilicity and participates in redox reactions. In 4-(Phenylsulfanyl)butan-2-one, this group contributes to anti-inflammatory effects in AD mice by modulating synaptic plasticity and reducing TNF-α/COX-2 expression .
  • Sulfonyl (-SO₂Ph): Electron-withdrawing nature stabilizes intermediates in asymmetric catalysis, as seen in 3-Phenoxy-1-(phenylsulfonyl)butan-2-ol, which forms stereoisomeric mixtures .
  • Sulfinyl (-SOPh) : Introduces chirality, as in 3-[(4-methylphenyl)sulfinyl]but-3-en-2-ol, enabling enantioselective synthesis .
Photochemical Reactivity
  • Npbe-OH (3-(o-Nitrophenyl)but-3-en-2-ol) : Exhibits high photo-release rates (critical for photolabile protecting groups) due to the nitro group’s electron-deficient nature. Its α,β-unsaturated alcohol structure resists DKP formation during peptide synthesis .
  • But-3-en-2-ol derivatives : The conjugated double bond in this compound likely enhances UV-induced cleavage efficiency compared to saturated analogs.

Q & A

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?

  • Methodological Answer :
  • Chiral Ligand Screening : Test phosphine or bipyridine ligands with Pd or Rh catalysts to induce enantioselectivity.
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters like catalyst loading, solvent, and reaction time .

Methodological Notes

  • Data Analysis : Employ inferential statistics (e.g., ANOVA) to validate hypotheses, as emphasized in research chemistry curricula .
  • Ethical Standards : Adhere to pharmacopeial guidelines for reporting purity and safety data .

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